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Compound of Interest

Compound Name: Propyl cyanoacetate

Cat. No.: B077304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for propyl
cyanoacetate (CAS No. 14447-15-5), a key intermediate in various organic syntheses. This

document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Propyl Cyanoacetate: An Overview
Propyl cyanoacetate is an organic compound with the chemical formula C₆H₉NO₂ and a

molecular weight of 127.14 g/mol .[1] It is a colorless to light yellow liquid, insoluble in water,

and finds applications in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Structure:

Spectroscopic Data
The following sections present the detailed spectral data for propyl cyanoacetate, providing a

spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of propyl cyanoacetate exhibits four distinct signals corresponding to

the different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.18 Triplet (t) 2H -O-CH₂-CH₂-CH₃

3.49 Singlet (s) 2H -CO-CH₂-CN

1.71 Sextet 2H -O-CH₂-CH₂-CH₃

0.97 Triplet (t) 3H -O-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

162.9 C=O (Ester carbonyl)

113.1 C≡N (Nitrile)

68.3 -O-CH₂-

25.0 -CO-CH₂-CN

21.6 -O-CH₂-CH₂-

10.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

2971 Strong C-H stretch (alkane)

2263 Medium C≡N stretch (nitrile)

1749 Strong C=O stretch (ester)

1468 Medium C-H bend (alkane)

1351 Strong C-H bend (alkane)

1261 Strong C-O stretch (ester)

1098 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity (%) Assignment

127 5 [M]⁺ (Molecular ion)

86 5 [M - C₃H₅]⁺

85 100 [M - C₃H₆]⁺

68 20 [M - C₃H₅O]⁺

57 10 [C₄H₉]⁺

43 40 [C₃H₇]⁺

41 85 [C₃H₅]⁺

39 30 [C₃H₃]⁺

29 30 [C₂H₅]⁺

27 50 [C₂H₃]⁺
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

NMR Spectroscopy
Sample Preparation: A solution of propyl cyanoacetate is prepared by dissolving

approximately 5-25 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane

(TMS), is added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, and number of scans.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each carbon. A larger number of scans is usually required due

to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like propyl cyanoacetate, the spectrum is typically

recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl

or KBr) to create a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is acquired. The instrument measures the interference pattern of the

infrared light, which is then mathematically converted into a spectrum.
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Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like

propyl cyanoacetate. In EI, the sample molecules are bombarded with a high-energy

electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is presented as a mass spectrum, which is a plot of relative intensity versus

m/z.

Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting the spectral

data of propyl cyanoacetate.
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Propyl Cyanoacetate Spectral Analysis Workflow

Sample Preparation

Data Acquisition

Raw Data

Data Processing

Spectral Interpretation & Reporting

Propyl Cyanoacetate
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Ratio Analysis

Comprehensive
Spectral Report
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Propyl Cyanoacetate: A Comprehensive Spectroscopic
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077304#propyl-cyanoacetate-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b077304#propyl-cyanoacetate-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b077304#propyl-cyanoacetate-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b077304#propyl-cyanoacetate-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b077304#propyl-cyanoacetate-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

